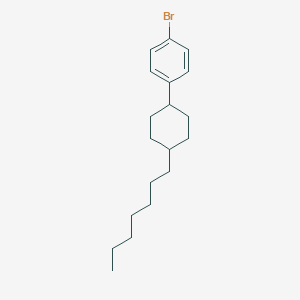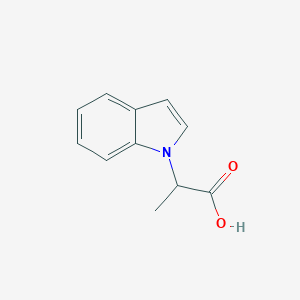
2-(1H-indol-1-yl)propanoic acid
Overview
Description
2-(1H-Indol-1-yl)propanoic acid is a member of indole-3-acetic acids . It is an aromatic heterocyclic compound that contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Molecular Structure Analysis
The molecular structure of this compound is C11H11NO2 . The 3D structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Cytotoxic Activity and Apoptosis Induction : One derivative, 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid, shows high cytotoxic activity against tumor cells and induces apoptosis, indicating its potential in cancer research and treatment (Makhmudiyarova et al., 2023).
Chemical Reactions and Transformations : 2-(1H-indol-3-yl)propanone, a related compound, reacts with primary amines to produce rearranged amides. These compounds can be further transformed into α-substituted tryptamines or hydrolyzed to produce β-substituted indoles, which are significant in chemical synthesis (Sanchez & Parcell, 1990).
Synthesis of Constrained Tryptophan Analogs : The synthesis of 2-(1H-indol-1-yl)propanoic acids involves cyclopropanation of olefinic azlactone derivatives, followed by deprotection sequences. These methods are used to create conformationally constrained tryptophan analogs, important in peptide chemistry and drug design (Donati et al., 1996).
Crystal Structure Analysis : The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid reveals its complex nature as an amino acid with general-purpose physiological and biochemical functionalities. This kind of structural analysis aids in understanding the physical and chemical properties of such compounds (Li, Liang, & Tai, 2009).
Enzyme Inhibition and Therapeutic Potential : Novel indole-based compounds exhibit potent inhibitory potential against the urease enzyme and mild cytotoxicity towards cell membranes, making them valuable in therapeutic applications and drug designing programs (Nazir et al., 2018).
Hydroarylation in Pharmaceutical Synthesis : The iron-catalyzed hydroarylation of propynoic acid with indoles efficiently yields 3,3-bis(indol-3yl)propanoic acids, important for biological and pharmaceutical applications (Kutubi & Kitamura, 2011).
Mechanism of Action
Future Directions
Indole-containing small molecules have diverse pharmacological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for novel indole derivatives to serve as anti-tubercular agents .
properties
IUPAC Name |
2-indol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDGYGARDALAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589731 | |
| Record name | 2-(1H-Indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105074-56-4 | |
| Record name | 2-(1H-Indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





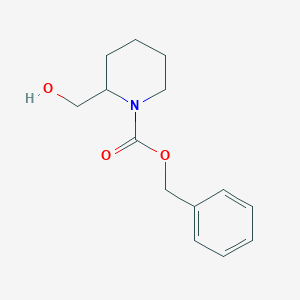


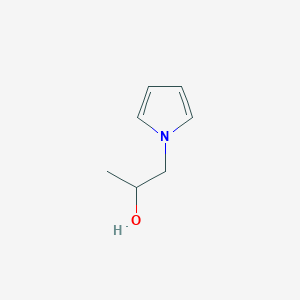
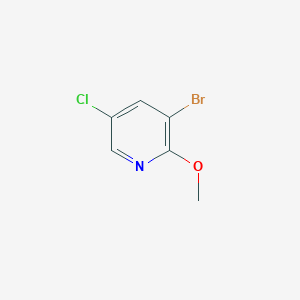

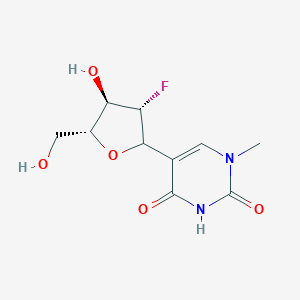
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)

